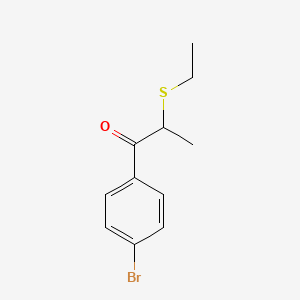
1-(4-Bromophenyl)-2-(ethylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(ethylthio)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, an ethylthio group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(ethylthio)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with ethyl mercaptan in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions typically include:
Reagents: 4-bromobenzaldehyde, ethyl mercaptan, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Oxidizing Agent: Hydrogen peroxide or other suitable oxidizing agents
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like ammonia, primary or secondary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
1-(4-Bromophenyl)-2-(ethylthio)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(ethylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)propan-1-one: Lacks the ethylthio group, making it less versatile in certain reactions.
4-Bromophenyl ethyl ketone: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
1-(4-Bromophenyl)-2-(ethylthio)propan-1-one is unique due to the presence of both the bromine atom and the ethylthio group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
1-(4-Bromophenyl)-2-(ethylthio)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is C12H13BrOS. Its structure includes a bromophenyl group, an ethylthio group, and a ketone functional group, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents.
- Mechanism of Action : The compound may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting specific enzymatic pathways crucial for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87).
- Cytotoxicity Studies : In vitro assays such as the MTT assay have been employed to evaluate the cytotoxic effects. For instance, one study reported an IC50 value of 4.36μM against the HCT116 colon cancer cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Study 1: Antioxidant and Anticancer Activity
A study investigated the antioxidant activity of derivatives related to this compound using the DPPH radical scavenging method. It was found that certain derivatives exhibited antioxidant activities surpassing that of ascorbic acid, indicating a potential dual role in combating oxidative stress and cancer .
Study 2: Structure-Activity Relationship
Research on related thioether compounds highlighted the importance of the ethylthio moiety in enhancing biological activity. The presence of this group was linked to increased lipophilicity and improved interaction with biological targets .
Data Summary
| Biological Activity | Test Method | Cell Line/Organism | IC50 Value |
|---|---|---|---|
| Antimicrobial | Disk diffusion | Various bacteria | N/A |
| Anticancer | MTT assay | MCF-7 | ~5 µM |
| Antioxidant | DPPH scavenging | Various | N/A |
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-14-8(2)11(13)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
OGGHDQVRYOWQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















